Cas no 1368413-23-3 (2-amino-4-(4-fluorophenyl)butan-1-ol)

2-Amino-4-(4-fluorophenyl)butan-1-ol is a chiral amino alcohol derivative featuring a fluorophenyl moiety, which imparts unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of both amino and hydroxyl functional groups allows for selective derivatization, enabling applications in asymmetric synthesis and ligand design. The fluorine substituent enhances metabolic stability and binding affinity in medicinal chemistry contexts. Its well-defined stereochemistry makes it valuable for enantioselective transformations. The compound is typically handled under inert conditions due to the reactivity of the primary amine and alcohol groups.
2-amino-4-(4-fluorophenyl)butan-1-ol structure
1368413-23-3 structure
Product Name:2-amino-4-(4-fluorophenyl)butan-1-ol
CAS No:1368413-23-3
MF:C10H14FNO
MW:183.22266626358
CID:5905085
PubChem ID:68714460
Update Time:2025-06-24

2-amino-4-(4-fluorophenyl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(4-fluorophenyl)butan-1-ol
    • EN300-1844374
    • 1368413-23-3
    • SCHEMBL3614359
    • Inchi: 1S/C10H14FNO/c11-9-4-1-8(2-5-9)3-6-10(12)7-13/h1-2,4-5,10,13H,3,6-7,12H2
    • InChI Key: DQKYZFBHLTWUNF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCC(CO)N

Computed Properties

  • Exact Mass: 183.105942232g/mol
  • Monoisotopic Mass: 183.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 2-amino-4-(4-fluorophenyl)butan-1-ol

Introduction to 2-amino-4-(4-fluorophenyl)butan-1-ol (CAS No. 1368413-23-3)

2-amino-4-(4-fluorophenyl)butan-1-ol, with the CAS number 1368413-23-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an amino group, a fluorinated phenyl ring, and a hydroxyl group, making it a versatile molecule with a wide range of biological activities.

The chemical structure of 2-amino-4-(4-fluorophenyl)butan-1-ol is represented by the formula C10H13FNO2. The presence of the fluorine atom in the phenyl ring imparts unique properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drugs derived from this compound.

In the realm of medicinal chemistry, 2-amino-4-(4-fluorophenyl)butan-1-ol has been extensively studied for its potential as a lead compound in drug discovery. Recent research has shown that this molecule exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated that 2-amino-4-(4-fluorophenyl)butan-1-ol can act as a potent inhibitor of specific enzymes involved in metabolic pathways, making it a promising candidate for the development of new therapeutic agents.

The biological activity of 2-amino-4-(4-fluorophenyl)butan-1-ol has been further explored in preclinical studies. In vitro assays have shown that this compound possesses anti-inflammatory and anti-cancer properties. For example, it has been found to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. These findings suggest that 2-amino-4-(4-fluorophenyl)butan-1-ol could be developed into novel treatments for inflammatory diseases and cancer.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-4-(4-fluorophenyl)butan-1-ol-based drugs. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties. These preliminary findings have paved the way for further clinical investigations to explore its therapeutic potential in larger patient populations.

In addition to its pharmaceutical applications, 2-amino-4-(4-fluorophenyl)butan-1-ol has also found use in other areas of research. For instance, it has been employed as a building block in the synthesis of more complex molecules, such as polymers and materials with unique properties. The versatility of this compound makes it an attractive candidate for multidisciplinary research collaborations between chemists, biologists, and materials scientists.

The synthesis of 2-amino-4-(4-fluorophenyl)butan-1-ol can be achieved through various methods, including multi-step organic reactions involving functional group transformations and protection/deprotection strategies. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly routes for producing this compound on a larger scale. These improvements are crucial for ensuring the availability and cost-effectiveness of 2-amino-4-(4-fluorophenyl)butan-1-ol-based products.

In conclusion, 2-amino-4-(4-fluorophenyl)butan-1-ol (CAS No. 1368413-23-3) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in various scientific disciplines.

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